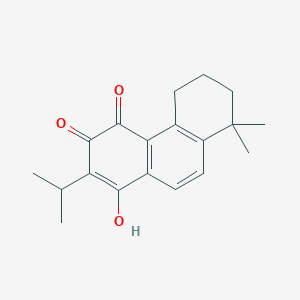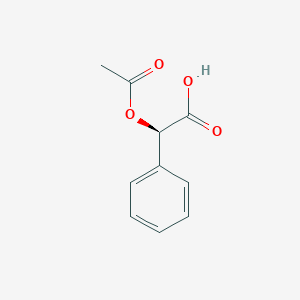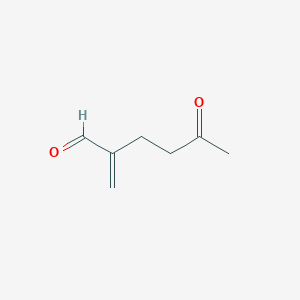
デオキシネオクリプトタンシノン
概要
説明
Deoxyneocryptotanshinone is a natural tanshinone . It is a high affinity BACE1 (Beta-secretase) inhibitor with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM .
Synthesis Analysis
The synthesis of Deoxyneocryptotanshinone involves the tanshinone biosynthetic pathway in Salvia miltiorrhiza . An in vitro assay revealed that it could catalyze the hydroxylation of four para-quinone-type tanshinones, namely neocryptotanshinone, deoxyneocryptotanshinone, and danshenxinkuns A and B .Chemical Reactions Analysis
Deoxyneocryptotanshinone is involved in the hydroxylation of four para-quinone-type tanshinones . This process is catalyzed by CYP81C16, a member of the CYP71 clan, identified in S. miltiorrhiza .科学的研究の応用
生合成経路の研究
デオキシネオクリプトタンシノンは、タンジノン生合成経路において重要な役割を果たします。 。
in vitro アッセイでは、4つのパラキノン型タンジノンの水酸化を触媒できることが明らかになりました。 。 これは、パラキノン型タンジノンのC-18位を標的とする広域スペクトルオキシダーゼの可能性があることを示しています。 .
脂質低下作用のメカニズム
ネットワークファーマコлогияとバイオインフォマティクスのアプローチを用いて、デオキシネオクリプトタンシノンを含む伝統的な漢方薬である丹田降脂丸の脂質低下作用のメカニズムを明らかにしました。 。 主成分である丹参は、アディポサイトカインシグナル伝達経路、コレステロール恒常性、ステロイド代謝生物学的プロセスに関与することにより、血中脂質レベルを調節することができます。 .
抗糖尿病の可能性
丹参から単離されたデオキシネオクリプトタンシノンは、抗糖尿病の可能性について研究されています。 。この研究は、糖尿病の有効な治療法の開発のための新たな道を開きます。
作用機序
Target of Action
Deoxyneocryptotanshinone, a natural tanshinone, primarily targets Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B) . BACE1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells, while PTP1B is implicated in the negative regulation of insulin signaling .
Mode of Action
Deoxyneocryptotanshinone acts as a high-affinity inhibitor of BACE1 and shows a promising dose-dependent inhibition of PTP1B . By inhibiting these enzymes, it interferes with their normal functioning, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
On the other hand, PTP1B plays a role in the insulin signaling pathway, influencing glucose homeostasis .
Pharmacokinetics
It is known that the compound is a natural tanshinone, which suggests it may have good bioavailability .
Result of Action
By inhibiting BACE1, Deoxyneocryptotanshinone could potentially reduce the production of beta-amyloid peptide, a key player in the development of Alzheimer’s disease . The inhibition of PTP1B may enhance insulin signaling, which could be beneficial for conditions like diabetes .
Safety and Hazards
The safety data sheet of Deoxyneocryptotanshinone suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended .
生化学分析
Biochemical Properties
Deoxyneocryptotanshinone interacts with several enzymes and proteins. It is a high-affinity inhibitor of BACE1 (Beta-secretase), with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM . These interactions suggest that Deoxyneocryptotanshinone plays a significant role in biochemical reactions.
Cellular Effects
Deoxyneocryptotanshinone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide-induced inflammation by suppressing NF-κB and iNOS signaling pathways . This suggests that Deoxyneocryptotanshinone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Deoxyneocryptotanshinone exerts its effects at the molecular level through several mechanisms. It inhibits BACE1, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer’s disease . It also inhibits PTP1B, an enzyme that negatively regulates insulin signaling, suggesting a potential role in diabetes management .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Deoxyneocryptotanshinone in laboratory settings are limited, it is known that it can catalyze the hydroxylation of four para-quinone-type tanshinones . This suggests that Deoxyneocryptotanshinone may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Specific studies detailing the dosage effects of Deoxyneocryptotanshinone in animal models are currently limited. It has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner in an MSU-induced pain model in mice .
Metabolic Pathways
Deoxyneocryptotanshinone is involved in several metabolic pathways. It has been found to participate in the adipocytokine signaling pathway, which plays a crucial role in regulating energy metabolism, inflammation, and insulin sensitivity .
特性
IUPAC Name |
1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOJIODCUTBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)













